![molecular formula C19H12F2N2O3S B458394 (2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B458394.png)
(2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a difluorophenyl group, and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole ring, followed by the introduction of the difluorophenyl group and the thiazole ring. The final step involves the formation of the prop-2-enamide linkage under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters ensures consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]prop-2-enamide is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, which could be relevant in drug development.
Medicine
The medicinal applications of this compound are particularly noteworthy. It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Wirkmechanismus
The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, which can result in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]prop-2-enamide
- (2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enamide
- (2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enamide
Uniqueness
The uniqueness of this compound lies in its difluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. This makes it more effective in certain applications compared to its analogs with different substituents.
Eigenschaften
Molekularformel |
C19H12F2N2O3S |
|---|---|
Molekulargewicht |
386.4g/mol |
IUPAC-Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]prop-2-enamide |
InChI |
InChI=1S/C19H12F2N2O3S/c20-12-3-4-13(14(21)8-12)15-9-27-19(22-15)23-18(24)6-2-11-1-5-16-17(7-11)26-10-25-16/h1-9H,10H2,(H,22,23,24)/b6-2+ |
InChI-Schlüssel |
JIKRTXPPRWWOGY-QHHAFSJGSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)F)F |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)F)F |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-sec-butylphenyl)-3-cyano-5-methyl-2-thienyl]octanamide](/img/structure/B458313.png)
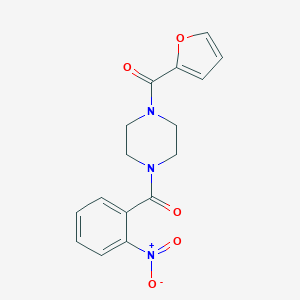
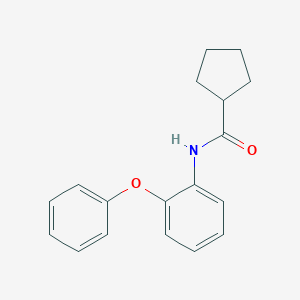
![N-[3,5-bis(trifluoromethyl)phenyl]-2-ethylhexanamide](/img/structure/B458318.png)
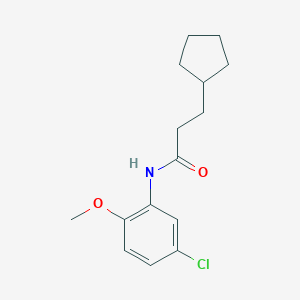
![Ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B458321.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-naphthamide](/img/structure/B458323.png)
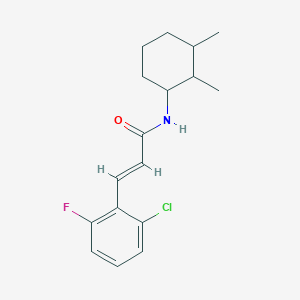
![N-[3,5-bis(trifluoromethyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B458325.png)
![METHYL 2-{(Z)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B458327.png)
![2-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B458328.png)
![Isopropyl 2-[(1-benzothien-3-ylcarbonyl)amino]-5-[(2-methoxyanilino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B458329.png)
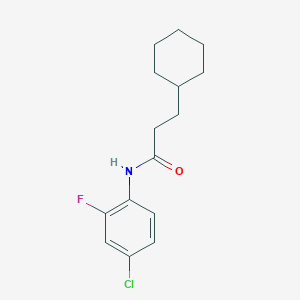
![2,2-dichloro-N-[2-(4-fluorophenyl)ethyl]-1-methylcyclopropanecarboxamide](/img/structure/B458332.png)
